molecular formula C14H17BrN2O2 B2635708 (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclobutyl)methanone CAS No. 1903635-89-1

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclobutyl)methanone

Cat. No.: B2635708
CAS No.: 1903635-89-1
M. Wt: 325.206
InChI Key: RUFUOUKDYNJLET-UHFFFAOYSA-N
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Description

The compound (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclobutyl)methanone is a synthetic organic molecule that has garnered interest in various fields of scientific research. This compound features a complex structure with a pyrrolidine ring, a bromopyridine moiety, and a cyclobutyl group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclobutyl)methanone typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine is then reacted with a pyrrolidine derivative under specific conditions to form the desired compound. Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, ensures high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclobutyl)methanone: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclobutyl)methanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclobutyl)methanone involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may bind to certain enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, while the cyclobutyl group may influence its overall stability and bioavailability.

Comparison with Similar Compounds

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclobutyl)methanone: can be compared with other similar compounds, such as:

  • (3-((5-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclobutyl)methanone
  • (3-((5-Fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclobutyl)methanone
  • (3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclobutyl)methanone

These compounds share a similar core structure but differ in the substituents on the pyridine ring

Conclusion

This compound: is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool for chemists, biologists, and medical researchers alike.

Properties

IUPAC Name

[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c15-11-4-5-13(16-8-11)19-12-6-7-17(9-12)14(18)10-2-1-3-10/h4-5,8,10,12H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFUOUKDYNJLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)OC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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